molecular formula C9H12O2 B13079966 5-(Hydroxymethylidene)spiro[2.5]octan-6-one

5-(Hydroxymethylidene)spiro[2.5]octan-6-one

Cat. No.: B13079966
M. Wt: 152.19 g/mol
InChI Key: OLXYBBGAIXZUJX-SREVYHEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethylidene)spiro[2.5]octan-6-one typically involves the reaction of spiro[2.5]octan-6-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethylidene)spiro[2.5]octan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Hydroxymethylidene)spiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spiro structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethylidene)spiro[2.5]octan-6-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(7Z)-7-(hydroxymethylidene)spiro[2.5]octan-6-one

InChI

InChI=1S/C9H12O2/c10-6-7-5-9(3-4-9)2-1-8(7)11/h6,10H,1-5H2/b7-6-

InChI Key

OLXYBBGAIXZUJX-SREVYHEPSA-N

Isomeric SMILES

C1CC2(CC2)C/C(=C/O)/C1=O

Canonical SMILES

C1CC2(CC2)CC(=CO)C1=O

Origin of Product

United States

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